2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol
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Overview
Description
2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol . This compound is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group on the aromatic ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of environmentally benign organoboron reagents and efficient palladium catalysts ensures the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylphenol: Similar in structure but lacks the methoxy group, leading to different chemical properties.
2-Fluoro-5-methoxyphenol: Lacks the methyl group, affecting its reactivity and applications.
4-Methoxy-3-methylphenol: Lacks the fluorine atom, resulting in different biological activities.
Uniqueness
2-Fluoro-5-(4-methoxy-3-methylphenyl)phenol is unique due to the presence of all three functional groups (fluorine, methoxy, and methyl) on the aromatic ring. This combination imparts specific chemical properties, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-fluoro-5-(4-methoxy-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(4-6-14(9)17-2)11-3-5-12(15)13(16)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIXGSVIYIKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684267 |
Source
|
Record name | 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-49-6 |
Source
|
Record name | 4-Fluoro-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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